molecular formula C8H12O4 B2653367 Methyl 4-formyltetrahydro-2H-pyran-4-carboxylate CAS No. 907607-89-0

Methyl 4-formyltetrahydro-2H-pyran-4-carboxylate

Cat. No. B2653367
CAS RN: 907607-89-0
M. Wt: 172.18
InChI Key: UOBOBPXYVZPVJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-formyltetrahydro-2H-pyran-4-carboxylate” is a chemical compound with the molecular formula C8H12O4 . It has a molecular weight of 172.18 and is also known as "Methyl 4-Formyloxane-4-carboxylate" . This compound is a versatile chemical compound that holds immense potential in scientific research.


Synthesis Analysis

The synthesis of “this compound” involves two stages . In the first stage, 4,4-dimethyl dihydro-2H-pyran-4,4 (3H)-dicarboxylate is reacted with diisobutylaluminium hydride in dichloromethane and toluene at -78℃ for 3.5 hours . In the second stage, the mixture is quenched with water and ammonium chloride . The mixture is then allowed to warm to room temperature and filtered through a pad of celite . The filtrate is washed with water and dried over sodium sulfate and concentrated in vacuo to give an oil . The residual oil is purified by silica gel column chromatography (hexane/ethylacetate 5:1) to afford 2.14 g (64%) of the title compound as a colorless oil .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H12O4/c1-11-7 (10)8 (6-9)2-4-12-5-3-8/h6H,2-5H2,1H3 . This code provides a unique representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a liquid . It is stored in an inert atmosphere and in a freezer under -20C . The compound is soluble, with a solubility of 16.5 mg/ml or 0.0959 mol/l .

Scientific Research Applications

Electrochemical Reactions and Synthesis Pathways

Methyl 3-formylcyclobutene-3-carboxylate's thermolysis leads to methyl (2H)-pyrane-5-carboxylate formation, confirming theoretical predictions about ester and formyl groups' control in cyclobutene electrocyclic reactions (Niwayama & Houk, 1992). Moreover, microwave-assisted liquid-phase synthesis utilizing functional ionic liquid as a soluble support has been developed for creating methyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylate, highlighting a method that provides target compounds in good yields and high purities without chromatographic purification (Fengping Yi, Yanqing Peng, & G. Song, 2005).

Structural and Spectral Investigations

Research has also focused on the structural and spectral analysis of pyrazole-4-carboxylic acid derivatives. For instance, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid has undergone thorough experimental and theoretical studies, offering insights into its chemical structure and properties through methods like NMR, FT-IR spectroscopy, and X-ray diffraction technique. These investigations reveal the compound's potential in various biological and chemical applications (S. Viveka et al., 2016).

Green Chemistry Approaches

A green and efficient one-pot, four-component synthesis method in water has been described for producing methyl 6-amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates. This catalyst-free, atom-economical method does not involve tedious work-up or purification, presenting an environmentally friendly approach to synthesizing target compounds (A. M. Zonouz, I. Eskandari, & H. Khavasi, 2012).

Safety and Hazards

The safety information for “Methyl 4-formyltetrahydro-2H-pyran-4-carboxylate” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H227 (Combustible liquid) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 4-formyloxane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-11-7(10)8(6-9)2-4-12-5-3-8/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBOBPXYVZPVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCOCC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of dimethyl tetrahydro-4H-pyran-4,4-dicarboxylate (3.9 g, 19.3 mmol) in dichloromethane (38 mL) was added dropwise a 1.01 M solution of diisobutylalminium hydride in toluene (38.2 mL, 38.6 mmol) at −78° C. over 30 min period. After being stirred at this temperature for 3 h, the mixture was quenched with followed by addition of aq. ammonium chloride and 2N hydrochloric acid. The mixture was allowed to warm to room temperature and filtered through a pad of celite. The filtrate was washed with water and dried over sodium sulfate and concentrated in vacuo to give an oil. The residual oil was purified by silica gel column chromatography (hexane/ethylacetate 5:1) to affored 2.14 g (64%) of the title compound as a colorless oil.
Quantity
3.9 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
38.2 mL
Type
reactant
Reaction Step One
Quantity
38 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.